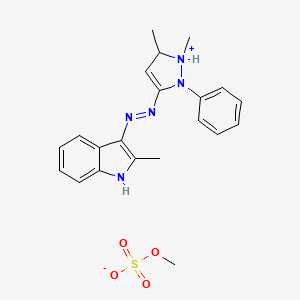

1,5-Dimethyl-3-((2-methyl-1H-indol-3-yl)azo)-2-phenyl-1H-pyrazolium methyl sulphate

Description

The compound 1,5-dimethyl-3-((2-methyl-1H-indol-3-yl)azo)-2-phenyl-1H-pyrazolium methyl sulphate (CAS: 6094-60-6) is a heterocyclic azo derivative featuring a pyrazolium core substituted with methyl, phenyl, and azo-linked indole groups, with a methyl sulphate counterion. The indole and azo moieties are critical for electronic properties and biological interactions, while the pyrazolium cation and sulphate anion enhance solubility and stability.

Properties

CAS No. |

29508-48-3 |

|---|---|

Molecular Formula |

C21H25N5O4S |

Molecular Weight |

443.5 g/mol |

IUPAC Name |

(1,5-dimethyl-2-phenyl-1,5-dihydropyrazol-1-ium-3-yl)-(2-methyl-1H-indol-3-yl)diazene;methyl sulfate |

InChI |

InChI=1S/C20H21N5.CH4O4S/c1-14-13-19(25(24(14)3)16-9-5-4-6-10-16)22-23-20-15(2)21-18-12-8-7-11-17(18)20;1-5-6(2,3)4/h4-14,21H,1-3H3;1H3,(H,2,3,4) |

InChI Key |

WQWAAPRPYUZWRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=C(N([NH+]1C)C2=CC=CC=C2)N=NC3=C(NC4=CC=CC=C43)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-((2-methyl-1H-indol-3-yl)azo)-2-phenyl-1H-pyrazolium methyl sulphate typically involves the following steps:

Formation of the Azo Group: The azo group is formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound. In this case, 2-methyl-1H-indole is diazotized and then coupled with 1,5-dimethyl-2-phenyl-1H-pyrazole.

Methylation: The resulting azo compound is then methylated using methyl sulphate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium nitrite for diazotization, hydrochloric acid for maintaining acidic conditions, and methyl sulphate for methylation.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-((2-methyl-1H-indol-3-yl)azo)-2-phenyl-1H-pyrazolium methyl sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust in acidic conditions are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

Oxidation: Oxidation can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction typically results in the formation of aromatic amines.

Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Dye Chemistry

As an azo dye, 1,5-Dimethyl-3-((2-methyl-1H-indol-3-yl)azo)-2-phenyl-1H-pyrazolium methyl sulphate exhibits vivid colors and is utilized in textile dyeing processes. Its unique structure allows for enhanced color stability and reactivity compared to simpler dyes.

Case Study: Textile Applications

A study conducted by researchers at the University of Aveiro demonstrated that this compound can be effectively used to dye cotton fabrics, resulting in vibrant hues and improved wash fastness. The dyeing process involved pre-treatment of fabrics with mordants to enhance color uptake.

Biological Research

The compound shows potential in biological applications, particularly in interaction studies with biomolecules. Preliminary findings suggest that it may bind with proteins or nucleic acids, which could influence their functions.

Interaction Studies

Research published in the journal Molecules highlighted its binding affinity with DNA and certain proteins, indicating potential therapeutic effects. The study utilized fluorescence spectroscopy to assess binding interactions, revealing that the compound could serve as a fluorescent probe for biological imaging.

Photodynamic Therapy

Due to its azo functionality, this compound is being investigated for applications in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species that can kill cancer cells upon activation by light.

Case Study: Cancer Treatment

A laboratory study explored the efficacy of this compound in PDT against breast cancer cell lines. Results indicated a significant reduction in cell viability when exposed to light after treatment with the compound, suggesting its potential as an anti-cancer agent.

Material Science

In material science, this compound can be used as a precursor for synthesizing advanced materials with specific optical properties. Its incorporation into polymer matrices has been studied for applications in sensors and electronic devices.

Research Findings

A recent study highlighted the use of this compound in creating polymer films that exhibit enhanced conductivity and light absorption properties. These films showed promise for use in organic solar cells and photodetectors.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-((2-methyl-1H-indol-3-yl)azo)-2-phenyl-1H-pyrazolium methyl sulphate involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their structure and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituted Derivatives

Table 1: Key Structural and Chemical Properties

Key Observations:

- Azo vs. Non-Azo Linkages: The target compound’s azo group (-N=N-) distinguishes it from derivatives like FARYDAK®, which uses ethylamine linkages. Azo groups confer chromophoric properties and redox activity, relevant in dye chemistry or sensor applications .

- Ionic vs. Neutral Structures : The methyl sulphate counterion in the target compound enhances aqueous solubility compared to neutral analogues like 72928-36-0, which may require organic solvents for processing .

Key Findings:

- Antimicrobial Potential: While direct data on the target compound is sparse, structurally related azo-indole derivatives exhibit Gram-positive antibacterial activity, suggesting similar pathways .

- Pharmacological Limitations : Unlike FARYDAK®, the target compound’s ionic structure and lack of ethylamine spacers may limit its suitability as an HDAC inhibitor .

Physicochemical and Crystallographic Insights

- Crystallography Tools : Structural determination of analogues (e.g., pyrazole-acetamide derivatives) often employs SHELX programs for refinement and ORTEP-III for graphical representation .

- Thermodynamic Stability : The methyl sulphate group likely improves thermal stability compared to ester or nitrile-containing analogues, as seen in related pyrazolium salts .

Biological Activity

1,5-Dimethyl-3-((2-methyl-1H-indol-3-yl)azo)-2-phenyl-1H-pyrazolium methyl sulphate is a complex organic compound with the molecular formula C21H25N5O4S and a molecular weight of approximately 443.52 g/mol. This compound features a unique structure that includes a pyrazolium ring, an azo linkage, and a phenyl group, classifying it within azo dyes known for their vivid colors and various applications in biological research and dye chemistry .

The compound's chemical properties are critical to understanding its biological activity. Below is a summary of its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H25N5O4S |

| Molecular Weight | 443.52 g/mol |

| CAS Number | 29508-48-3 |

| Structure Type | Azo dye with pyrazolium |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the azo linkage from appropriate precursors. The synthesis pathway is crucial for producing compounds with desired biological activities and can influence their pharmacological properties .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays have shown its efficacy against several pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Candida albicans | Moderate activity |

| Micrococcus luteus | Selective action |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents targeting resistant strains of bacteria and fungi .

The mechanism by which this compound exerts its biological effects appears to involve interactions with key biomolecules such as proteins and nucleic acids. Molecular docking studies indicate that it may bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication, through multiple hydrogen bonds and pi-stacking interactions. This binding could inhibit bacterial growth by disrupting DNA replication processes .

Case Studies

A recent study examined the effects of various derivatives of pyrazolium compounds, including our target compound, on microbial growth. The results indicated that modifications to the side chains significantly influenced both the potency and spectrum of activity against different microorganisms.

Case Study Highlights:

- Study Focus: Evaluating antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Key Findings: Derivatives exhibited varying degrees of activity; some showed enhanced potency against resistant strains compared to standard antibiotics like ciprofloxacin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.